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Compound of Interest

Compound Name: Rebaudioside N

Cat. No.: B3027041

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the
sensory characteristics of a novel steviol glycoside and a widely used artificial sweetener.

In the ever-evolving landscape of sugar substitutes, a nuanced understanding of their sensory
properties is paramount for product development and consumer acceptance. This guide
provides a detailed comparison of the taste profiles of Rebaudioside N, a lesser-known steviol
glycoside, and sucralose, a globally utilized high-intensity artificial sweetener. While direct
comparative sensory data for Rebaudioside N is limited due to its novelty, this guide
synthesizes available information on its chemical structure, the taste profiles of closely related
rebaudiosides, and extensive data on sucralose to offer a comprehensive analysis for
researchers and formulation experts.

Quantitative Taste Profile Comparison

Due to the limited research on the specific sensory attributes of Rebaudioside N, this table
provides a comparative summary based on extensive data for sucralose and inferences for
Rebaudioside N drawn from studies on other minor steviol glycosides like Rebaudioside D and
M. It is important to note that the values for Rebaudioside N are estimations and require
confirmation through direct sensory panel studies.
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Attribute

Rebaudioside N (Inferred)

Sucralose

Sweetness Potency (vs.

Sucrose)

Estimated to be high,
potentially in the range of 200-
400x.

400-700x

Taste Profile

Believed to have a clean,
sugar-like sweetness with
potentially reduced bitterness
and licorice aftertaste

compared to Rebaudioside A.

Generally recognized for its
clean, sugar-like taste with

minimal bitterness.[1]

Onset of Sweetness

Likely slower than sucrose, a
characteristic of steviol

glycosides.

Similar to sucrose.

May exhibit a slight lingering

Lingering o Can have a prolonged sweet
sweetness, which is common
Sweetness/Aftertaste ) ] aftertaste.
for steviol glycosides.
Expected to have minimal off- May have slight bitter, metallic,
Off-Flavors flavors, particularly bitterness, or chemical side tastes for

in high purity forms.

some individuals.

Experimental Methodologies: Sensory Evaluation of

Sweeteners

To ensure objective and reproducible taste comparisons, a well-defined experimental protocol

for sensory evaluation is critical. The following methodology is a standard approach used in the

assessment of high-intensity sweeteners.

Objective

To quantitatively and qualitatively assess the taste profile of sweeteners in an agueous

solution, including sweetness intensity, temporal profile, and the presence of any off-flavors or

aftertastes.

Panelist Selection and Training
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e Recruitment: Recruit 10-15 individuals with prior experience in sensory evaluation of food
products.

e Screening: Screen candidates for their ability to detect and describe the five basic tastes
(sweet, sour, salty, bitter, umami) using standard solutions.

» Training: Conduct intensive training sessions to familiarize panelists with the specific taste
attributes of sweeteners. This includes:

o Reference Standards: Provide reference standards for varying intensities of sweetness
(e.g., 2%, 5%, 8%, 10% sucrose solutions) and common off-flavors (e.g., caffeine for
bitterness, quinine for bitterness).

o Attribute Lexicon: Develop a standardized lexicon of descriptive terms for taste attributes

(e.g., "lingering sweetness," "metallic aftertaste," "bitter").

o Practice Sessions: Conduct practice sessions with known sweeteners to ensure panelist
consistency and reliability in scoring.

Sample Preparation

e Solvent: Use purified, taste-free water as the solvent for all samples.

o Concentration: Prepare solutions of Rebaudioside N and sucralose at concentrations
determined to be equi-sweet to a reference sucrose solution (e.g., 5% or 8% sucrose). This
is typically determined in preliminary tests.

o Temperature: Serve all samples at a standardized room temperature (e.g., 22-24°C) to avoid
temperature effects on taste perception.

e Coding: Code all samples with random three-digit numbers to blind the panelists to the
identity of the sweetener.

Sensory Evaluation Procedure
¢ Methodology: Employ a Quantitative Descriptive Analysis (QDA)® method.
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e Presentation: Present the samples to the panelists in a randomized and balanced order to
minimize carry-over effects.

o Evaluation: Instruct panelists to rinse their mouths with purified water before and after tasting
each sample. For each sample, panelists should rate the intensity of various attributes on a
15-cm line scale anchored with "not perceptible” and "very strong." Key attributes to evaluate
include:

o Sweetness Intensity

o Bitterness

o Metallic Taste

o Astringency

o Licorice Flavor

o Sweetness Onset (time to perceive maximum sweetness)

o Lingering Sweetness (duration of sweet taste after expectoration)
o Overall Aftertaste

o Data Collection: Collect the data using sensory evaluation software.

Data Analysis

Analyze the collected data using appropriate statistical methods, such as Analysis of Variance
(ANOVA) and Principal Component Analysis (PCA), to identify significant differences in the
taste profiles of the sweeteners.

Visualizing the Sweet Taste Signhaling Pathway and
Experimental Workflow

To further elucidate the mechanisms of sweet taste perception and the process of its
evaluation, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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